2',3,4,4',6'-Pentahydroxychalcone
CAS No.: 73692-51-0
Cat. No.: VC21343702
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 73692-51-0 |
---|---|
Molecular Formula | C15H12O6 |
Molecular Weight | 288.25 g/mol |
IUPAC Name | 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H |
Standard InChI Key | CRBYNQCDRNZCNX-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O |
SMILES | C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |
Chemical Structure and Properties
Molecular Characteristics
2',3,4,4',6'-Pentahydroxychalcone is a member of the chalcone class that is characterized by hydroxyl group substitutions at positions 2', 3, 4, 4', and 6' of the chalcone skeleton . The molecular formula of this compound is C15H12O6 with a molecular weight of approximately 288.25 g/mol . The compound is also known by several synonyms including Eriodictyol chalcone, 2',4',6',3,4-Pentahydroxychalcone, and 3,4,2',4',6'-Pentahydroxychalcone . The IUPAC name for this compound is (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, which reflects its structural configuration .
The chemical structure of 2',3,4,4',6'-Pentahydroxychalcone features a basic chalcone framework consisting of two aromatic rings connected by an α,β-unsaturated carbonyl system. This structure is characterized by the presence of five hydroxyl groups strategically positioned on both aromatic rings, which contribute significantly to its biological activities. The compound exhibits the trans (E) configuration across the double bond in the α,β-unsaturated carbonyl system, which is a common feature in naturally occurring chalcones .
Physical and Chemical Properties
The physical and chemical properties of 2',3,4,4',6'-Pentahydroxychalcone are influenced by the presence of multiple hydroxyl groups in its structure. These hydroxyl groups contribute to the compound's ability to form hydrogen bonds and interact with biological targets. The compound's InChIKey is CRBYNQCDRNZCNX-DUXPYHPUSA-N, which serves as a unique identifier in chemical databases .
Table 1: Chemical Properties of 2',3,4,4',6'-Pentahydroxychalcone
Property | Value |
---|---|
Molecular Formula | C15H12O6 |
Molecular Weight | 288.25 g/mol |
CAS Numbers | 73692-51-0, 14917-41-0 |
IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
InChIKey | CRBYNQCDRNZCNX-DUXPYHPUSA-N |
The presence of multiple hydroxyl groups in 2',3,4,4',6'-Pentahydroxychalcone contributes to its antioxidant properties, as these groups can donate hydrogen atoms to neutralize free radicals. Additionally, the α,β-unsaturated carbonyl system in chalcones can act as a Michael acceptor, potentially reacting with nucleophilic groups in biological molecules, which may be relevant to some of its biological activities.
Related Compounds and Derivatives
2',3,4,4',6'-Pentahydroxychalcone is structurally related to other chalcones and flavonoids. A notable derivative is the 2',3,4,4',6'-Pentahydroxychalcone 4'-O-beta-D-glucoside, which features a beta-D-glucopyranosyl residue attached at position 4' of the compound . This glycosylated form has a molecular weight of 450.4 g/mol and represents an important naturally occurring derivative .
Table 2: Comparison of 2',3,4,4',6'-Pentahydroxychalcone and Its Glucoside Derivative
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
---|---|---|---|
2',3,4,4',6'-Pentahydroxychalcone | C15H12O6 | 288.25 | Base structure |
2',3,4,4',6'-Pentahydroxychalcone 4'-O-beta-D-glucoside | C21H22O11 | 450.4 | Addition of beta-D-glucopyranosyl residue at position 4' |
The biosynthesis of chalcones like 2',3,4,4',6'-Pentahydroxychalcone involves enzymatic reactions that may convert them into other flavonoids or aurones, which are responsible for the coloration of certain flowers. These conversion processes highlight the interconnectedness of various flavonoid compounds in plant metabolism and the biological importance of chalcones as precursors in flavonoid biosynthesis.
Natural Occurrence and Biosynthesis
Distribution in Plant Species
2',3,4,4',6'-Pentahydroxychalcone has been identified in several plant species, with notable occurrences in the genus Limonium . This genus belongs to the Plumbaginaceae family and includes approximately 120 species that are widely distributed across various regions . The presence of this compound in Limonium species suggests its potential ecological roles in these plants, possibly related to defense mechanisms against pathogens or herbivores.
The compound and its derivatives may also occur in other plant families, as chalcones are widely distributed in the plant kingdom. For instance, the glucoside derivative of 2',3,4,4',6'-Pentahydroxychalcone has been reported in Antirrhinum majus (snapdragon), a flowering plant in the Plantaginaceae family . This wide distribution across different plant families underscores the evolutionary significance of chalcones in plant biochemistry.
Biosynthetic Pathways
The biosynthesis of 2',3,4,4',6'-Pentahydroxychalcone follows pathways common to flavonoid compounds in plants. The basic chalcone structure is formed through the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme chalcone synthase. Subsequent hydroxylation reactions at specific positions lead to the formation of 2',3,4,4',6'-Pentahydroxychalcone.
In plant metabolism, chalcones serve as important intermediates in the biosynthesis of other flavonoids. The conversion of chalcones like 2',3,4,4',6'-Pentahydroxychalcone into other compounds involves specific enzymatic steps that are crucial for the production of various plant secondary metabolites. These enzymatic conversions highlight the central role of chalcones in flavonoid biosynthesis and their importance in plant biochemistry.
Biological Activities
Anti-inflammatory Properties
Chalcones, including 2',3,4,4',6'-Pentahydroxychalcone, have been studied for their potential anti-inflammatory properties. The anti-inflammatory effects of chalcones make them promising candidates for developing new therapeutic agents that may have advantages over existing treatments. Inflammation is a complex biological response involving various mediators and signaling pathways, and compounds that can modulate these processes are of significant interest in drug discovery.
Research has evaluated the COX-2 inhibitory activity of 2',3,4,4',6'-Pentahydroxychalcone, which is relevant for reducing inflammation without the cardiovascular risks associated with some conventional COX-2 inhibitors . Cyclooxygenases (COX) are enzymes responsible for metabolizing arachidonic acid into important inflammatory mediators called prostanoids, with COX-2 being the inducible isoform typically expressed during inflammatory responses .
In a study reported by Sciforum, the COX-2 inhibitory activity of 2',3,4,4',6'-Pentahydroxychalcone was assessed at non-cytotoxic concentrations in an experimental human whole blood model . The results indicated that under the specific experimental conditions employed, 2',3,4,4',6'-Pentahydroxychalcone (referred to as 5OH in the study) showed no significant COX-2 inhibitory activity, in contrast to another chalcone called butein (2',3,4,4'-tetrahydroxychalcone), which demonstrated concentration-dependent inhibitory activity . This differential activity highlights the importance of structural features in determining the biological activities of chalcones.
Tyrosinase Inhibitory Effects
2',3,4,4',6'-Pentahydroxychalcone has been studied for its potential tyrosinase inhibitory effects, which are of interest for cosmetic applications. Tyrosinase is an enzyme involved in melanin production, and inhibitors of this enzyme are sought for their potential use in skin-lightening products and for addressing hyperpigmentation conditions.
Research suggests that hydroxychalcones can act as competitive inhibitors of tyrosinase, with certain compounds showing higher inhibitory activity than known inhibitors like kojic acid. The positioning and number of hydroxyl groups on the chalcone structure appear to influence the compound's ability to interact with and inhibit tyrosinase, making 2',3,4,4',6'-Pentahydroxychalcone a compound of interest in this area of research.
Research Findings
Studies on COX-2 Inhibition
A significant area of research concerning 2',3,4,4',6'-Pentahydroxychalcone is its potential as a COX-2 inhibitor. COX-2 inhibitors are important anti-inflammatory agents, but many currently available inhibitors have been associated with increased risk of cardiovascular events, highlighting the need for safer alternatives . The research into chalcones as potential COX-2 inhibitors aims to address this need by identifying compounds with selective COX-2 inhibitory activity without the adverse cardiovascular effects.
In the study reported by Sciforum, the COX-2 inhibitory activity of three chalcones, including 2',3,4,4',6'-Pentahydroxychalcone (5OH), 2',3,4,4',6'-Pentamethoxychalcone (5OMe), and 2',3,4,4'-tetrahydroxychalcone (butein), was evaluated in an experimental human whole blood model . The cytotoxicity of these chalcones was assessed to ensure that the tested concentrations were non-cytotoxic. The anti-inflammatory activity was evaluated through the quantification of prostaglandin E2 production via COX-2 in human blood .
Table 3: COX-2 Inhibitory Activity of Selected Chalcones
Chalcone | COX-2 Inhibitory Activity | Concentration Tested |
---|---|---|
2',3,4,4',6'-Pentahydroxychalcone (5OH) | No significant activity | Not specified (non-cytotoxic) |
2',3,4,4',6'-Pentamethoxychalcone (5OMe) | No significant activity | Not specified (non-cytotoxic) |
2',3,4,4'-tetrahydroxychalcone (Butein) | 40 ± 8% inhibition | 50 μM |
The results showed that none of the chalcones under study were cytotoxic at the tested concentrations. Interestingly, butein was the only chalcone that demonstrated concentration-dependent inhibitory activity (40 ± 8% inhibition at 50 μM), while 2',3,4,4',6'-Pentahydroxychalcone and its pentamethoxy derivative showed no significant activity under the experimental conditions employed . This finding suggests that the specific pattern of hydroxylation in chalcones significantly influences their COX-2 inhibitory activity, and that further structural modifications might be necessary to enhance the anti-inflammatory potential of 2',3,4,4',6'-Pentahydroxychalcone.
Comparative Analysis with Similar Compounds
The structural differences between 2',3,4,4',6'-Pentahydroxychalcone and related chalcones provide insights into structure-activity relationships that are crucial for understanding the biological activities of these compounds. For instance, the comparison with butein (2',3,4,4'-tetrahydroxychalcone), which showed COX-2 inhibitory activity, suggests that the presence of a hydroxyl group at position 6' in 2',3,4,4',6'-Pentahydroxychalcone might influence its interaction with the COX-2 enzyme .
Similarly, the comparison with the pentamethoxy derivative (5OMe) indicates that the nature of the substituents (hydroxyl versus methoxyl groups) can significantly affect the biological activity of chalcones . These structure-activity relationships are valuable for guiding the design and synthesis of new chalcone derivatives with enhanced biological activities.
The study of 2',3,4,4',6'-Pentahydroxychalcone and its derivatives also contributes to the broader understanding of how chalcones interact with biological targets. The specific positioning of hydroxyl groups on the chalcone structure can influence properties such as solubility, membrane permeability, and binding affinity to target enzymes, all of which are important factors in determining the compound's biological activity and potential therapeutic applications.
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